1-Methyl-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Methyl-2-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H9NO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, to which this compound belongs, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. For instance, it is recommended to store the compound in a sealed, dry environment at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
1-Methyl-2-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with GABA-receptor antagonists and histamine-N-methyl transferase inhibitors . These interactions suggest that this compound may modulate neurotransmitter systems and histamine metabolism, respectively.
Cellular Effects
This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate oxidative stress responses, which are crucial for maintaining cellular homeostasis . Additionally, its interaction with GABA receptors suggests potential effects on neuronal cells, impacting neurotransmission and possibly exhibiting anxiolytic or antiepileptic properties .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with histamine-N-methyl transferase suggests it may inhibit this enzyme, affecting histamine levels in the body . Furthermore, its potential role as a GABA-receptor antagonist indicates it may influence neurotransmitter release and synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in vitro or in vivo can lead to adaptive cellular responses, potentially altering gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as analgesic or antihypoxic properties . At higher doses, it can cause toxic or adverse effects, including potential neurotoxicity or disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. For instance, it may be metabolized by specific oxidases or transferases, influencing metabolic flux and metabolite levels . These interactions highlight its role in modulating biochemical pathways and maintaining metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating its pharmacokinetics and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
1-Methyl-2-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Oxopyrrolidine-3-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-2-oxo-4-pyrrolidinecarboxylic acid: Differs in the position of the carboxylic acid group.
1-Methyl-2-oxopyrrolidine-5-carboxylic acid: Has the carboxylic acid group at the 5-position.
Uniqueness: 1-Methyl-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and as a research tool .
Properties
IUPAC Name |
1-methyl-2-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-3-2-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQXSOWYUQJAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564932 | |
Record name | 1-Methyl-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30932-84-4 | |
Record name | 1-Methyl-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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